molecular formula C12H14S B8714208 2-Butyl-1-benzothiophene CAS No. 80611-68-3

2-Butyl-1-benzothiophene

Cat. No.: B8714208
CAS No.: 80611-68-3
M. Wt: 190.31 g/mol
InChI Key: YDANFNUATFWKJU-UHFFFAOYSA-N
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Description

2-Butyl-1-benzothiophene is an organic compound belonging to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. Benzothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a benzene ring fused to a thiophene ring with a butyl group attached to the second carbon of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-benzothiophene can be achieved through various methods. One common approach involves the Pd-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This method yields 2-substituted benzo[b]thiophenes in moderate to good yields. Another method involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of metal catalysts, such as palladium, and optimized reaction conditions are crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes, depending on the specific reaction and conditions used.

Scientific Research Applications

Medicinal Chemistry

2-Butyl-1-benzothiophene and its derivatives have been investigated for their potential therapeutic applications. The benzothiophene scaffold is recognized for its biological activity, including:

  • Antimicrobial Activity : Research indicates that benzothiophene derivatives exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study synthesized a series of benzo[b]thiophene derivatives that were screened for their ability to inhibit bacterial growth, revealing promising candidates with minimal inhibitory concentrations as low as 4 µg/mL against resistant strains .
  • Anticancer Properties : Benzothiophenes have been studied for their anticancer potential. They can act as inhibitors of key enzymes involved in cancer progression. For example, modifications to the benzothiophene structure have led to the development of compounds that target specific oncogenic pathways, showing efficacy in preclinical models .
  • Neuroprotective Effects : Some studies suggest that benzothiophene derivatives may have neuroprotective properties, making them candidates for treating neurodegenerative diseases. Their ability to bind amyloid plaques has been explored in the context of Alzheimer’s disease .

Material Science

In addition to biological applications, this compound is also being explored in the field of material science:

  • Organic Semiconductors : Benzothiophene derivatives are utilized in organic field-effect transistors (OFETs) due to their semiconducting properties. Research has shown that compounds like this compound can be incorporated into organic semiconductor formulations, enhancing charge mobility and device performance .
  • Polymer Development : The incorporation of benzothiophene units into polymeric materials has been investigated for developing new materials with tailored electronic properties. These polymers can be used in various applications, including flexible electronics and photovoltaic devices .

Environmental Applications

The environmental impact and degradation pathways of benzothiophenes are also subjects of research:

  • Biodegradation Studies : Investigations into the microbial degradation of benzothiophenes highlight their potential environmental persistence. Studies have shown that certain microbial communities can metabolize these compounds under anaerobic conditions, leading to the formation of less toxic degradation products . This research is crucial for understanding how to mitigate pollution from industrial sources.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialActive against MRSA and other bacterial strains with low MIC values
AnticancerInhibits key cancer-related enzymes; potential for targeted therapies
NeuroprotectivePotential binding to amyloid plaques; implications for Alzheimer's treatment
Organic SemiconductorsUsed in OFETs; enhances charge mobility

Case Study 1: Antibacterial Activity

A study synthesized a series of this compound derivatives and evaluated their effectiveness against Staphylococcus aureus strains. The results indicated that certain derivatives exhibited potent antibacterial activity with minimal cytotoxicity towards human cells, highlighting their therapeutic potential without significant side effects .

Case Study 2: Organic Electronics

Research on the use of benzothiophenes in organic electronics demonstrated that incorporating this compound into polymer matrices improved the performance of organic field-effect transistors significantly. This advancement suggests potential applications in next-generation electronic devices where flexibility and efficiency are critical .

Mechanism of Action

The mechanism of action of 2-Butyl-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. For example, benzothiophene derivatives have been shown to inhibit voltage-gated sodium channels and other molecular targets .

Comparison with Similar Compounds

2-Butyl-1-benzothiophene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

80611-68-3

Molecular Formula

C12H14S

Molecular Weight

190.31 g/mol

IUPAC Name

2-butyl-1-benzothiophene

InChI

InChI=1S/C12H14S/c1-2-3-7-11-9-10-6-4-5-8-12(10)13-11/h4-6,8-9H,2-3,7H2,1H3

InChI Key

YDANFNUATFWKJU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=CC=CC=C2S1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-n-Butylbenzo[b]thiophene was prepared by the method of Example 40A with benzo[b]thiophene (7.5 mmoles, 1.0 g), t-BuLi (1.7M, 9.7 mmoles, 5.7 ml), 1-bromobutane (9.7 mmoles, 1.0 ml) and THF (20 ml). 0.65 g (46%) of a yellow liquid was isolated.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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